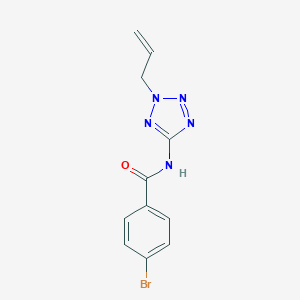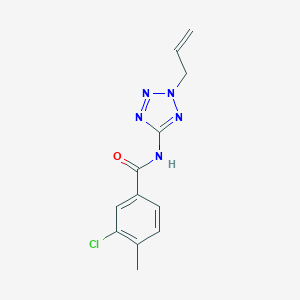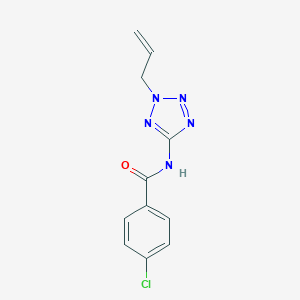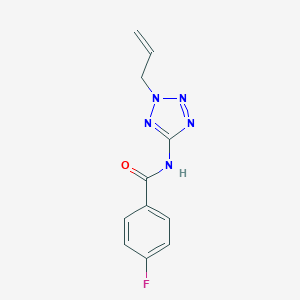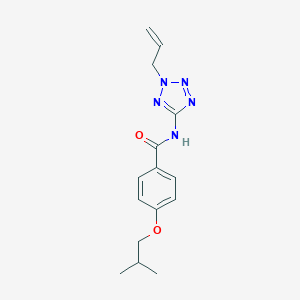
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide, also known as ATEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ATEB belongs to the class of tetrazole-based compounds, which have shown promising biological activities.
作用机制
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Inflammation is also believed to be inhibited by N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide through the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Inflammation is also inhibited by N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide, as it can reduce the production of pro-inflammatory cytokines. This leads to the reduction of inflammation and associated symptoms such as pain and swelling.
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and is stable under normal laboratory conditions. It has also been found to have low toxicity, making it a safe compound to work with.
However, there are also limitations to using N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. It may also have off-target effects that could interfere with experimental results.
未来方向
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide. In medicine, further studies are needed to determine its efficacy and safety as an anticancer and anti-inflammatory agent in vivo. Studies are also needed to investigate its potential as a drug delivery system for targeted therapy.
In agriculture, further studies are needed to determine the effectiveness of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide as a herbicide and its potential environmental impact. Studies are also needed to investigate its potential as a growth regulator for crops.
In materials science, further studies are needed to investigate the properties and potential applications of metal-organic frameworks synthesized using N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide as a building block. Studies are also needed to investigate the potential of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide-based materials for use in energy storage and conversion applications.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide is a promising compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been found to have low toxicity. Further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoyl chloride with 2-allyl-2H-tetrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide in high yield and purity.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been extensively studied in various scientific fields due to its potential applications. In medicine, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and also induce apoptosis. N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been studied as a potential herbicide. It has been found to inhibit the growth of various weed species, making it a potential alternative to current herbicides that have negative environmental impacts.
In materials science, N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide |
|---|---|
分子式 |
C13H15N5O |
分子量 |
257.29 g/mol |
IUPAC 名称 |
4-ethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O/c1-3-9-18-16-13(15-17-18)14-12(19)11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H,14,16,19) |
InChI 键 |
PIHMCLYHXCTJGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






